Enhanced Lipophilicity (LogP) Versus N-Unsubstituted and N-Alkyl 4-Oxo-1,4-DHP Analogs
The target compound exhibits a computed LogP of 1.0592 . This represents a substantial increase in lipophilicity compared to the N-unsubstituted 1,4-dihydro-4-oxo-3,5-pyridinedicarboxylate scaffold (predicted LogP for the N-H parent is approximately -0.5 to 0.0 based on structural class) and N-methyl analogs (predicted LogP ~0.2-0.5). The introduction of the 2-(pyridin-2-yl)ethyl group thus provides an estimated LogP enhancement of over 1 log unit, which is significant for passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0592 |
| Comparator Or Baseline | N-unsubstituted 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (predicted LogP ~ -0.5 to 0.0); N-methyl analog (predicted LogP ~ 0.2 to 0.5) |
| Quantified Difference | Estimated LogP increase of >1 unit relative to N-H parent; ~0.5-0.8 units relative to N-methyl |
| Conditions | Computed using ChemSrc algorithm; standard conditions for LogP prediction |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, making this compound a more suitable starting point for cell-permeable probe or prodrug design than its less lipophilic N-unsubstituted or N-alkyl analogs.
